ω-Conotoxin-SO3 -

ω-Conotoxin-SO3

Catalog Number: EVT-1493449
CAS Number:
Molecular Formula: C100H166N36O31S6
Molecular Weight: 2561.00 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ω-conotoxin SO-3 is a selective blocker of N-type voltage-sensitive calcium channels. EC50 for ω-conotoxin SO-3 is 0.16 µM (similar to ω-conotoxin MVIIA) on HVA calcium currents. ω-conotoxin SO-3 did not show any inhibiting effects on L-type, P/Q-type and R-type currents at 3 µM concentration. ω-conotoxin SO-3 has no effect on voltage-sensitive sodium currents, delayed rectifier potassium currents and transient outward potassium currents. At 3 µM, the inhibition amounts of HVA ICa was very similar between ω-conotoxin SO-3 and ω-conotoxin MVIIA (~ 32%). Their inhibitory effects are almost fully reversible but their half-time for recovery are different (~ 7.5 min for ω-conotoxin SO-3 and  ~ 4.14 min for ω-conotoxin MVIIA). ω-conotoxin SO-3 displays an analgesic potency similar to ω-conotoxin MVIIA in a range of acute and chronic pain models in rodents, but has less adverse effects compared with identical dosages of ω-conotoxin MVIIAinjected intrathecally.
Overview

ω-Conotoxin-SO3 is a peptide derived from the venom of marine cone snails, specifically from the species Conus striatus. This compound is classified as a neurotoxin and serves as a selective blocker of N-type voltage-sensitive calcium channels. It has garnered interest due to its potential therapeutic applications in pain management and other neurological conditions.

Source and Classification

ω-Conotoxin-SO3 is sourced from the venom of Conus striatus, a species known for producing various conotoxins with distinct pharmacological properties. It belongs to the family of conotoxins, which are small, disulfide-rich peptides that target ion channels, receptors, and transporters in the nervous system. The classification of ω-conotoxin-SO3 is based on its specific action on calcium channels, particularly the N-type calcium channels, which are crucial in neurotransmitter release and pain signaling.

Synthesis Analysis

The synthesis of ω-conotoxin-SO3 employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, a widely used method for solid-phase peptide synthesis. The process involves several key steps:

  1. Linear Peptide Synthesis: The linear form of the peptide is synthesized first, incorporating six cysteine residues that will later form disulfide bridges.
  2. Folding: The linear peptide is folded in an ammonium acetate buffer at pH 7.9, in the presence of oxidized glutathione and either glutathione or cysteine. This step facilitates the formation of disulfide bonds essential for the peptide's structural integrity.
  3. Purification: Following folding, the product undergoes high-performance liquid chromatography (HPLC) purification to achieve a purity level exceeding 98%.
  4. Characterization: The final product's molecular mass (2560.1 Da) is confirmed using Matrix-Assisted Laser Desorption/Ionization-Time Of Flight mass spectrometry, aligning closely with the calculated mass (2561.1 Da) .
Molecular Structure Analysis

The molecular structure of ω-conotoxin-SO3 is characterized by its stable conformation, maintained by three disulfide bridges and a short triple-stranded antiparallel beta-sheet. Key structural features include:

Chemical Reactions Analysis

The primary chemical reactions involving ω-conotoxin-SO3 are centered around its interaction with N-type calcium channels. Upon binding to these channels, it inhibits calcium ion influx, effectively blocking neurotransmitter release. This mechanism underpins its analgesic properties and potential therapeutic applications in treating pain disorders.

Mechanism of Action

The mechanism of action of ω-conotoxin-SO3 involves:

  1. Binding: The toxin selectively binds to N-type voltage-sensitive calcium channels located on presynaptic neurons.
  2. Inhibition: This binding prevents calcium ions from entering the neuron during depolarization events, inhibiting neurotransmitter release.
  3. Analgesic Effect: By blocking these channels, ω-conotoxin-SO3 reduces pain signaling pathways, making it a candidate for pain management therapies .
Physical and Chemical Properties Analysis

ω-Conotoxin-SO3 exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₂₉H₁₈₄N₃₄O₃₃S₇
  • Molecular Weight: Approximately 2560 Da
  • Purity: Greater than 98% after synthesis
  • Solubility: Soluble in water and saline buffers
  • Stability: The stability of its structure is attributed to the presence of disulfide bonds which protect against denaturation .
Applications

The scientific uses of ω-conotoxin-SO3 primarily revolve around its potential applications in pharmacology:

  • Pain Management: Due to its ability to selectively block N-type calcium channels, it is being investigated as a treatment for chronic pain conditions.
  • Neurological Research: Its unique properties make it a valuable tool for studying calcium channel function and neurotransmitter release mechanisms.
Introduction to ω-Conotoxin-SO3

Taxonomic Origin and Biological Context

Discovery in Conus striatus Venom

SO-3 was identified through cDNA library screening of venom duct transcripts from the piscivorous cone snail Conus striatus, inhabiting the South China Sea. It was initially characterized as a 25-amino acid peptide with six cysteine residues forming three disulfide bonds and a C-terminal amidation (Table 1). Synthetic SO-3 was later confirmed to exhibit potent analgesic effects in rodent models via intrathecal administration [2] [8]. Its isolation marked a significant addition to the O-superfamily conotoxins, distinguished by the cysteine framework C-C-CC-C-C [2] [3].

Phylogenetic Classification Within O-Superfamily Conotoxins

SO-3 belongs to the O-superfamily of conotoxins, defined by a conserved signal peptide sequence and the characteristic cysteine pattern. Within this superfamily, ω-conotoxins are functionally classified by their CaV channel inhibition. Gene clustering analyses confirm SO-3’s close evolutionary relationship to other C. striatus-derived toxins like SVIB (56% identity), though it shares higher homology (72%) with ω-conotoxin MVIIA from C. magus (Table 1) [3] [4]. This phylogenetic proximity underscores conserved structure-function relationships among piscivorous cone snail venoms.

Table 1: Structural and Functional Comparison of SO-3 with Key ω-Conotoxins

PeptideSpeciesSequence (C-terminal amidation*)Net ChargePrimary TargetSelectivity Ratio (N/P/Q-type)
SO-3C. striatusCKAAGKPCSRIAYNCCTGSCRSGKC*+5CaV2.2 (N-type)>10-fold
MVIIAC. magusCKGKGAKCSRLMYDCCTGSCRSGKC*+5CaV2.22–3-fold
GVIAC. geographusCKSOGSSCSOTSYNCCRSCNOYTKRCY*+4CaV2.2Irreversible binding
SVIBC. striatusCKLKGQSCRKTSYDCCSGSCGRSGKC*+5CaV2.1 (P/Q-type)P/Q-selective

Sequences use standard amino acid abbreviations: O = hydroxyproline; * = amidated C-terminus [2] [3].

Historical Development and Significance

Comparative Evolution with Other ω-Conotoxins

SO-3 emerged as a structurally refined variant of MVIIA (ziconotide), the first FDA-approved conotoxin for chronic pain. Key differences include:

  • Sequence Optimization: SO-3 substitutes MVIIA’s Leu13 and Met14 with Ile13 and Ala14, reducing hydrophobic interactions with non-target CaV subtypes (Figure 1A) [2] [3].
  • Selectivity Mechanism: Electrophysiological studies confirm SO-3’s IC~50~ for CaV2.2 (0.16 µM) is comparable to MVIIA (0.20 µM), but it exhibits >10-fold higher selectivity for N-type over P/Q-type channels (Table 2). This contrasts with GVIA’s irreversible CaV2.2 blockade and MVIIA’s moderate P/Q-type cross-reactivity [2] [4].
  • Functional Diversification: Unlike the non-selective MVIIC, SO-3’s structural tuning minimizes off-target effects, highlighting evolutionary specialization for prey immobilization [3] [4].

Figure 1: Structural Features of SO-3(A) Sequence alignment of SO-3 and MVIIA. Highlighted residues (Ile13, Ala14) confer enhanced selectivity.(B) Conserved cysteine framework (C-C-CC-C-C) forming the inhibitory cystine knot motif.

Role in Marine Venom Biochemistry

SO-3 exemplifies the biotechnological potential of marine venoms:

  • Ion Channel Probes: Its selectivity enables precise dissection of CaV2.2 roles in neurotransmitter release and pain signaling, complementing less specific small-molecule inhibitors [4] [8].
  • Biosynthetic Insights: SO-3’s post-translational modifications (disulfide bonds, amidation) reflect the complex venom processing in Conus venom ducts. These features enhance stability and target binding affinity [2] [7].
  • Therapeutic Blueprint: As a triple-target modulator (affecting NaV, KV, and CaV channels at higher concentrations), SO-3 demonstrates the "polypharmacology" strategy of venoms—simultaneously modulating multiple ion channels to disrupt neuronal circuits [6] [8].

Table 2: Electrophysiological Profile of SO-3 in Neuronal Models

Assay SystemTargetEffect of SO-3 (10 µM)IC~50~ (µM)Comparison to MVIIA
Rat DRG neuronsCaV (HVA)31.26% ± 4.53% inhibition19.28 ± 4.32Similar potency, higher selectivity
HEK293/CaV2.2Human N-type12.86% ± 4.93% inhibitionNot reported>10-fold selectivity vs. MVIIA
HEK293/CaV1.2Human L-type15.32% ± 5.41% inhibitionNot reportedMinimal activity
Rat DRG neuronsNaV~10 mV hyperpolarizing shiftNot applicableWeak modulator
Rat DRG neuronsKV19.61% ± 5.12% increaseNot applicableNovel auxiliary effect

Data derived from [2] [6]. HVA = High-voltage-activated calcium channels.

Properties

Product Name

ω-Conotoxin-SO3

Molecular Formula

C100H166N36O31S6

Molecular Weight

2561.00 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.